molecular formula C8H5FN2O B581400 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde CAS No. 1190310-15-6

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Cat. No. B581400
CAS RN: 1190310-15-6
M. Wt: 164.139
InChI Key: QILHLWLSZHECBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a chemical compound with the empirical formula C8H5FN2O . It is a part of the pyridine family, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring fused with a pyrrole ring. The pyridine ring contains a nitrogen atom, while the pyrrole ring contains a nitrogen and a fluorine atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 164.14 g/mol . It has a computed XLogP3-AA value of 1.4, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors .

Scientific Research Applications

Synthesis of Fluorinated Pyrroles

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is utilized in the synthesis of various fluorinated pyrroles, an important class of compounds with potential applications in medicinal chemistry and material science. One study demonstrates an efficient preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes from corresponding 2-aryl-5-(bromomethyl)-1-pyrrolines. This process involves electrophilic alpha,alpha-difluorination of the imino bond, followed by aromatization through dehydrofluorination, providing a new route to diverse 3-fluorinated pyrroles Riccardo Surmont et al., 2009.

Formation of Heterocyclic Compounds

Another significant application involves the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives through the oxidation of tosylhydrazones of 2-allylamino-5-methoxypyrrole-3-carbaldehydes. This process employs lead tetraacetate to produce nitrilimine intermediates, which undergo intramolecular 1,3-dipolar cycloaddition, yielding tricyclic heterocycles in good yields. Such synthetic pathways are pivotal for creating novel heterocyclic compounds with potential pharmaceutical applications H. A. A. El-Nabi, 2004.

Advanced Organic Synthesis Techniques

In the realm of organic synthesis, this compound serves as a precursor in the development of concise and efficient synthetic routes. For example, two methodologies for preparing 4-fluoro-1H-pyrrolo[2,3-b]pyridine from 1H-pyrrolo[2,3-b]pyridine N-oxide have been described, showcasing regioselective fluorination strategies that contribute to the advancement of synthetic organic chemistry Carl Thibault et al., 2003.

Heterocyclic Synthons for Fused Heterocycles

The compound also finds application as a synthon for fused heterocycles, a critical aspect in the synthesis of complex organic molecules with potential therapeutic properties. For instance, 1-aryl-2-chloro-5-methoxy-1H-3-pyrrolecarbaldehydes have been employed in the synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, highlighting its utility in constructing complex molecular frameworks H. A. A. El-Nabi, 2004.

properties

IUPAC Name

5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-7-3-11-8-5(1-2-10-8)6(7)4-12/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILHLWLSZHECBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678427
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190310-15-6
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190310-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 250 mL round bottom flask equipped with a stirring bar was added (5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol (2.01 g, 12.10 mmol) in THF (100 mL) under nitrogen. Manganese dioxide (10.52 g, 121 mmol) was added and the reaction mixture was stirred at 60° C. for 2 h. The organics were filtered through a pad of Celite, rinsed with EtOAc (100 mL) and concentrated. The resulting solid was triturated with EtOAc (50 mL) and filtered to give the title compound as a light yellow solid (1.3 g, 65.5%). 1H NMR (400 MHz, CD3OD) δ 4.59 (s, 1 H) 5.34 (d, J=3.54 Hz, 1 H) 5.86-6.08 (m, 1 H) 6.58 (d, J=3.28 Hz, 1 H). [M+H] calc'd for C8H5FN2O, 165; found, 165.5.
Quantity
2.01 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.52 g
Type
catalyst
Reaction Step Two
Yield
65.5%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.